molecular formula C17H16ClNO B1292410 4'-Azetidinomethyl-3-chlorobenzophenone CAS No. 898756-46-2

4'-Azetidinomethyl-3-chlorobenzophenone

Cat. No.: B1292410
CAS No.: 898756-46-2
M. Wt: 285.8 g/mol
InChI Key: BCUQUKINYKNDCJ-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3-chlorobenzophenone is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

4'-Azetidinomethyl-3-chlorobenzophenone derivatives have been studied for their antitumor properties. A study investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds displayed low nanomolar IC50 values in breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced G2/M arrest and apoptosis (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. Certain compounds showed significant anti-microbial activity against a range of microorganisms and potent cytotoxic activity against Artemia salina (Keri et al., 2009).

Application in Chemistry

These compounds have been used in the preparation and study of various chemical structures. For example, their use in the synthesis of CC'N-Osmium complexes has been reported, demonstrating their utility in creating complex molecular structures (Casarrubios et al., 2015).

Drug Discovery

Azetidines, including derivatives of this compound, are valuable in drug discovery due to their ability to access underexplored chemical space. Their modification and derivatization have been explored for creating drug-like compounds (Denis et al., 2018).

Synthesis of Novel Compounds

These derivatives have been utilized in the synthesis of various novel compounds, demonstrating their versatility in creating diverse molecular structures for potential applications in pharmacology and material science (Patel & Desai, 2004).

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUQUKINYKNDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642799
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-46-2
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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